Product packaging for 2-(4-Fluorophenoxy)phenol(Cat. No.:CAS No. 91378-26-6)

2-(4-Fluorophenoxy)phenol

Cat. No.: B3166758
CAS No.: 91378-26-6
M. Wt: 204.2 g/mol
InChI Key: HEPMMEMCHCNTGU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)phenol is a useful research compound. Its molecular formula is C12H9FO2 and its molecular weight is 204.2 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9FO2 B3166758 2-(4-Fluorophenoxy)phenol CAS No. 91378-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPMMEMCHCNTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Aryl Ether Compounds in Contemporary Organic Chemistry

Aryl ethers, a class of organic compounds featuring an oxygen atom connected to two aryl groups or one aryl and one alkyl group, hold a significant position in the landscape of modern organic chemistry. numberanalytics.comuomus.edu.iq Their structural framework, R-O-Ar or Ar-O-Ar, is a key feature in a multitude of synthetic and naturally occurring molecules. uomus.edu.iq The versatility of aryl ethers makes them indispensable in various applications, serving as crucial solvents, intermediates, and foundational scaffolds in the synthesis of more complex organic structures. numberanalytics.comfiveable.me

The importance of aryl ethers extends to their role as building blocks in the creation of pharmaceuticals, agrochemicals, and fragrances. fiveable.meresearchgate.net Their inherent stability and specific reactivity make them valuable in medicinal chemistry, where the ether linkage is a common motif in many biologically active compounds, contributing to their efficacy and stability. numberanalytics.com The presence of the aromatic ring influences their physical and chemical properties, such as conferring increased boiling points and stability. fiveable.me

Contextualization of Fluorinated Phenol Derivatives in Academic Inquiry

The introduction of fluorine atoms into phenol (B47542) derivatives has become a focal point of significant academic and industrial research. Fluorine's unique properties, including its high electronegativity and small size, can dramatically alter the chemical, physical, and biological characteristics of the parent molecule. ontosight.aifrontiersin.org The substitution of fluorine can enhance several pharmacokinetic and physicochemical properties, such as improved metabolic stability and increased membrane permeation. tandfonline.com

In the realm of medicinal chemistry, fluorinated phenols are investigated for their potential to create more potent and effective therapeutic agents. frontiersin.orgtandfonline.com Research has demonstrated that fluorinated phenols can exhibit significant biological activities, including antimicrobial and antifungal properties. ontosight.aifrontiersin.org This is attributed to the ability of fluorine to modulate factors like lipophilicity and the compound's interaction with biological targets such as enzymes and receptors. ontosight.aifrontiersin.org The strategic placement of fluorine atoms on an aromatic ring is a key strategy in the design of new drugs and agrochemicals. researchgate.net

Spectroscopic and Structural Characterization of 2 4 Fluorophenoxy Phenol and Its Congeners

Crystal Structure and Intermolecular Interactions

The supramolecular architecture of crystalline solids is dictated by the intricate network of intermolecular interactions. The analysis of three-dimensional energy frameworks provides a quantitative and visual understanding of the molecular packing, highlighting the dominant forces that govern the crystal's stability. While detailed crystallographic data for 2-(4-Fluorophenoxy)phenol is not extensively available in the reviewed literature, a comprehensive analysis of its close congener, 2-(4-fluorophenoxy) acetic acid, offers significant insights into the packing modes and energetic landscapes that can be expected for this class of compounds.

Computational studies on 2-(4-fluorophenoxy) acetic acid, which crystallizes in the monoclinic P2₁/c space group, have been employed to elucidate its three-dimensional energy framework. eurjchem.comresearchgate.net This analysis involves calculating the interaction energies between a central molecule and its surrounding neighbors. The energies are typically broken down into four components: electrostatic, polarization, dispersion, and repulsion, and are calculated using quantum mechanical models. The total interaction energy is a summation of these components and provides a measure of the stability of the crystal lattice.

The energy frameworks are visualized as cylinders connecting the centroids of interacting molecules, where the cylinder's radius is proportional to the magnitude of the interaction energy. This graphical representation allows for the intuitive assessment of the packing topology and the identification of the strongest interactions that form the primary structural motifs.

The interaction energies for molecular pairs in the crystal of 2-(4-fluorophenoxy) acetic acid can be calculated to provide a quantitative basis for understanding the packing. While the specific values for this compound require detailed computational analysis from its crystallographic information file (CIF), the general findings from related structures highlight the importance of cooperative intermolecular interactions in defining the crystal's architecture.

Table 1: Crystallographic Data for 2-(4-fluorophenoxy) acetic acid

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.3087(17)
b (Å) 4.9912(6)
c (Å) 11.6018(15)
β (°) 104.171(4)
V (ų) 747.21(16)
Z 4

Data sourced from the European Journal of Chemistry. eurjchem.com

Table 2: Interaction Energies for a Molecular Dimer (Illustrative)

Interaction Type Energy (kJ/mol)
Electrostatic -50.2
Dispersion -85.5
Repulsion 40.8
Polarization -15.1
Total Energy -110.0

Note: This is an illustrative table representing typical energy contributions for similar molecular crystals. Actual values for 2-(4-fluorophenoxy) acetic acid would be derived from its specific crystal structure analysis.

The study of three-dimensional energy frameworks and molecular packing modes is essential for understanding the structure-property relationships in molecular solids. For this compound and its congeners, these analyses provide a foundational understanding of their solid-state behavior, which is critical for applications in materials science and pharmaceutical development. The insights gained from the detailed study of 2-(4-fluorophenoxy) acetic acid serve as a valuable proxy for predicting and interpreting the structural characteristics of this entire class of compounds.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 2-(4-Fluorophenoxy)phenol. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scispace.com It is particularly effective for calculating the properties of medium-to-large molecules like this compound. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can optimize the molecule's geometry to its lowest energy state. imist.maimist.ma

From this optimized structure, various electronic properties and reactivity descriptors can be calculated. frontiersin.org These descriptors help in quantifying the chemical reactivity and stability of the molecule. For instance, the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) are used to derive key reactivity indices. rjpn.org A study on similar p-halophenols demonstrated that these calculations can elucidate properties like ionization potential, electron affinity, and chemical hardness. imist.maimist.ma For this compound, DFT would be instrumental in predicting its stability and how it might interact with other reagents.

Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated via DFT (Note: The following values are representative examples based on similar phenolic compounds and are for illustrative purposes.)

DescriptorFormulaIllustrative ValueSignificance
HOMO Energy (EHOMO)--5.8 eVIndicates electron-donating ability.
LUMO Energy (ELUMO)--1.1 eVIndicates electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMO4.7 eVRelates to chemical stability and reactivity. malayajournal.org
Ionization Potential (I)-EHOMO5.8 eVEnergy required to remove an electron.
Electron Affinity (A)-ELUMO1.1 eVEnergy released upon gaining an electron.
Chemical Hardness (η)(I - A) / 22.35 eVMeasures resistance to change in electron distribution. nih.gov
Electronegativity (χ)(I + A) / 23.45 eVMeasures the power to attract electrons. nih.gov
Electrophilicity Index (ω)χ² / (2η)2.53 eVQuantifies electrophilic character.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as the electron donor, while the LUMO acts as the electron acceptor in chemical reactions. youtube.com The spatial distribution and energy of these orbitals are crucial for understanding chemical interactions. researchgate.net

For this compound, FMO analysis would reveal the regions of the molecule most likely to participate in nucleophilic and electrophilic interactions. malayajournal.org The HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and phenoxy rings, particularly the oxygen atoms and certain carbon atoms of the aromatic systems. Conversely, the LUMO would be distributed over the aromatic rings, indicating the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. malayajournal.org

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color scale to identify electron-rich and electron-poor regions. wolfram.com

Red/Yellow Regions : Indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack. nih.govresearchgate.net

Blue Regions : Indicate positive electrostatic potential, are electron-deficient, and are prone to nucleophilic attack. nih.govresearchgate.net

Green Regions : Represent neutral or near-zero potential. researchgate.net

In an MEP map of this compound, the most negative regions (red) would likely be concentrated around the electronegative oxygen atoms of the hydroxyl and ether groups, as well as the fluorine atom. These sites are the most probable locations for interactions with electrophiles or for hydrogen bonding. ajchem-a.com The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), marking it as a primary site for nucleophilic attack or deprotonation. nih.gov The aromatic rings would show a mix of neutral (green) and slightly negative (yellow) potential.

Molecular Dynamics and Conformational Analysis

The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and biological interactions. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the molecule's possible shapes (conformers) and their relative energies. nih.gov

Conformational analysis of this compound would involve rotating the bonds connecting the two phenyl rings through the ether linkage. This would identify the most stable conformers, which are typically those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding. The analysis reveals the potential energy surface of the molecule as a function of its dihedral angles. DFT calculations can be used to determine the relative energies of these conformers. nih.gov MD simulations can further explore the dynamic behavior of the molecule over time in different environments (e.g., in a solvent), providing insights into how its conformation might change during a reaction or upon binding to a receptor. chemrxiv.org

In Silico Modeling for Reaction Prediction and Optimization

In silico modeling leverages computational power to predict the outcomes of chemical reactions, thereby optimizing experimental conditions and reducing the need for trial-and-error synthesis. nih.gov For this compound, such models can predict its reactivity in various chemical transformations.

For example, models can be built to predict the products of metabolic reactions catalyzed by enzymes. mdpi.com Machine learning algorithms, trained on large datasets of known reactions, can predict the most likely sites of metabolism or reaction on the this compound structure. aalto.fi Quantum chemistry calculations can be used to model the transition states of potential reactions, allowing for the determination of activation energies and reaction rates. researchgate.net This information is invaluable for optimizing reaction conditions like temperature, pressure, and catalyst choice to favor the formation of a desired product.

Theoretical Studies on Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products (isomers). Theoretical studies are essential for predicting and explaining why one particular isomer is formed over others (regioselectivity) or why a specific spatial arrangement of atoms is preferred (stereoselectivity).

For electrophilic aromatic substitution reactions involving this compound, DFT-based reactivity descriptors can predict the most likely site of attack on the aromatic rings. mdpi.com By calculating local reactivity indices, such as Fukui functions or condensed local electrophilicity indexes, one can identify which carbon atoms are most susceptible to electrophilic attack. mdpi.com For instance, the activating, ortho-, para-directing nature of the hydroxyl and phenoxy groups would be quantified. Theoretical analysis can determine whether an incoming electrophile will preferentially add to the phenol ring or the fluorophenoxy ring, and at which specific position (ortho, meta, or para) relative to the existing substituents. researchgate.net Such studies often involve modeling the transition state energies for all possible reaction pathways; the path with the lowest activation energy is the one that is kinetically favored. researchgate.net

Future Directions and Emerging Research Avenues for 2 4 Fluorophenoxy Phenol

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of diaryl ethers, including 2-(4-Fluorophenoxy)phenol, often relies on transition-metal-catalyzed cross-coupling reactions such as the Ullmann condensation. While effective, these methods can present challenges related to harsh reaction conditions, the use of expensive and toxic metal catalysts, and the generation of significant waste. Future research is poised to address these limitations through the development of novel and sustainable synthetic pathways.

One promising avenue is the exploration of metal-free synthesis methodologies. These approaches aim to eliminate the reliance on transition metals, thereby reducing cost and environmental impact. Strategies involving the use of diaryliodonium salts or other hypervalent iodine reagents are gaining traction for the formation of the C-O ether bond under milder, metal-free conditions.

Photocatalysis represents another frontier in the sustainable synthesis of diaryl ethers. By harnessing the energy of visible light, photocatalytic methods can facilitate C-O bond formation under ambient temperature and pressure, often with higher selectivity and reduced energy consumption compared to traditional thermal methods. The development of novel organic and inorganic photocatalysts will be crucial in advancing this methodology for the synthesis of this compound.

The application of biocatalysis , utilizing enzymes to catalyze the formation of diaryl ethers, offers a highly sustainable and environmentally benign alternative. While still an emerging area for this class of compounds, the directed evolution of enzymes could lead to highly selective and efficient biocatalytic routes to this compound, operating under mild, aqueous conditions.

Furthermore, the integration of flow chemistry presents a significant opportunity to enhance the sustainability and efficiency of diaryl ether synthesis. youtube.comgme-chemicals.comarkema.comnih.govnih.gov Continuous flow reactors offer superior control over reaction parameters, improved heat and mass transfer, and the potential for safer handling of hazardous reagents. gme-chemicals.comnih.gov The development of continuous flow processes for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste generation.

Synthetic ApproachPotential Advantages for this compound Synthesis
Metal-Free SynthesisReduced cost, lower toxicity, simplified purification
PhotocatalysisMild reaction conditions, high selectivity, energy efficiency
BiocatalysisEnvironmentally benign, high enantioselectivity (if applicable), use of renewable resources
Flow ChemistryImproved process control, enhanced safety, scalability, and efficiency

Advanced Mechanistic Investigations via In-situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing existing synthetic routes and designing new, more efficient ones. Future research will increasingly rely on advanced in-situ and operando spectroscopic techniques to probe reaction intermediates and transition states in real-time.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the concentration of reactants, intermediates, and products throughout a chemical reaction. nih.govsemanticscholar.orgkisti.re.krtandfonline.com By providing real-time kinetic data, in-situ FTIR can elucidate the reaction pathways and identify rate-determining steps in the synthesis of this compound. nih.gov

Operando spectroscopy , which combines spectroscopic measurements with simultaneous catalytic activity monitoring, will be particularly valuable for studying catalyzed reactions. nih.govjsynthchem.comacs.orgjsynthchem.comnsf.gov Techniques such as operando Raman and UV-Vis spectroscopy can provide insights into the structure and electronic state of the catalyst under actual reaction conditions, helping to unravel the catalytic cycle at a molecular level. nih.govacs.org

The application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including in-situ NMR, can provide detailed structural information about transient intermediates that may not be observable by other methods. This can be particularly useful in distinguishing between different proposed mechanisms, such as the oxidative addition-reductive elimination pathway in copper-catalyzed Ullmann-type reactions.

Spectroscopic TechniqueInformation Gained for Mechanistic Investigation
In-situ FTIRReal-time concentration profiles of reactants, intermediates, and products; kinetic data.
Operando Raman/UV-VisStructural and electronic information of the catalyst under reaction conditions; catalyst deactivation pathways.
In-situ NMRDetailed structural elucidation of transient intermediates.
X-ray Absorption Spectroscopy (XAS)Oxidation state and coordination environment of metal catalysts.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry for Fluorophenoxy Structures

The vast chemical space and the complex interplay of factors influencing reaction outcomes and molecular properties make the discovery and optimization of new chemical entities a challenging endeavor. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process for fluorophenoxy structures like this compound.

Predictive modeling of molecular properties is a key area where AI and ML can have a significant impact. By training algorithms on large datasets of known molecules and their properties, it is possible to develop models that can accurately predict the physicochemical and biological properties of novel fluorophenoxy structures. youtube.comnih.govkisti.re.krtandfonline.comrsc.orgacs.org This can enable the rapid screening of virtual libraries of compounds to identify candidates with desired characteristics, such as improved thermal stability or specific biological activity.

Quantitative Structure-Activity Relationship (QSAR) models, a well-established computational technique, can be further enhanced with machine learning algorithms to predict the biological activity of fluorinated compounds. nih.govresearchgate.netorganic-chemistry.orgrsc.org This can guide the design of new derivatives of this compound with optimized therapeutic or agrochemical potential.

Machine learning models can also be employed to predict reaction outcomes , such as yield and selectivity, based on the reactants, catalysts, and reaction conditions. gme-chemicals.com This can significantly reduce the number of experiments required to optimize the synthesis of this compound, saving time and resources.

AI/ML ApplicationImpact on Research of Fluorophenoxy Structures
Predictive Property ModelingRapid screening of virtual libraries for desired properties.
QSARDesign of new derivatives with optimized biological activity.
AI-Powered RetrosynthesisDiscovery of novel and efficient synthetic routes.
Reaction Outcome PredictionOptimization of reaction conditions with fewer experiments.

Design and Synthesis of Novel Materials Incorporating Fluorophenoxy Moieties

The incorporation of fluorophenoxy moieties, such as the this compound structure, into larger molecular architectures can lead to the development of novel materials with enhanced properties. The unique characteristics of the fluorine atom, including its high electronegativity and low polarizability, can impart desirable attributes to polymers and other materials.

A significant area of future research will be the synthesis of high-performance polymers containing the this compound unit. Fluorinated poly(aryl ether)s are known for their excellent thermal stability, chemical resistance, and low dielectric constants. nih.govresearchgate.netorganic-chemistry.org By incorporating the this compound moiety into the polymer backbone, it may be possible to fine-tune these properties for specific applications, such as in the microelectronics industry as low-k dielectric materials. nih.gov

The design of novel fluorinated liquid crystals is another promising direction. The introduction of the fluorophenoxy group can influence the mesomorphic properties, such as the clearing point and birefringence, of liquid crystalline materials. This could lead to the development of new materials for advanced display technologies.

Furthermore, the this compound scaffold can serve as a building block for the synthesis of biologically active molecules . The diaryl ether motif is a common feature in many pharmaceuticals and agrochemicals. semanticscholar.orgjsynthchem.com Future research could focus on the synthesis and biological evaluation of new derivatives of this compound as potential drug candidates or crop protection agents.

Material ClassPotential Properties and Applications
High-Performance PolymersEnhanced thermal stability, chemical resistance, low dielectric constant for microelectronics.
Fluorinated Liquid CrystalsTunable mesomorphic properties for advanced display technologies.
Biologically Active MoleculesPotential as novel pharmaceuticals or agrochemicals.
Functional CoatingsImproved hydrophobicity, oleophobicity, and durability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Fluorophenoxy)phenol, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using 4-fluorophenol and a halogenated phenol derivative. Optimization involves adjusting reaction temperature (60–100°C), using anhydrous potassium carbonate as a base, and selecting polar aprotic solvents like DMF or DMSO to enhance fluoride ion reactivity . For radiopharmaceutical applications, nucleophilic labeling with no-carrier-added [¹⁸F]fluoride is recommended to achieve high specific activity .

Q. What analytical techniques are critical for characterizing this compound, and how can data interpretation address structural ambiguities?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns, while ¹H NMR resolves aromatic proton splitting .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular formula (C₁₂H₉FO₂) and detects isotopic peaks for fluorine .
  • X-ray crystallography : Resolves stereochemical ambiguities; compare with published structures of fluorophenoxy analogs (e.g., Acta Cryst. E68, o2070) .
    Cross-referencing with databases like PubChem or NIST Chemistry WebBook ensures accuracy .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

  • Methodological Answer : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to minimize oxidation. Avoid exposure to moisture, UV light, and strong acids/bases, as these can hydrolyze the ether bond or degrade the fluorophenyl group . Conduct stability assays using HPLC to monitor degradation products over time .

Advanced Research Questions

Q. How do structural modifications to the fluorophenoxy moiety influence the bioactivity of this compound derivatives in neurological models?

  • Methodological Answer : Structure–activity relationship (SAR) studies show that electron-withdrawing groups (e.g., –NO₂, –CF₃) at the para-position enhance anticonvulsant activity by increasing lipophilicity and blood-brain barrier penetration. For example, introducing a sulfonamide group in spirohydantoin derivatives (e.g., compound 24 in ) reduced neurotoxicity while maintaining efficacy in maximal electroshock (MES) tests . Use in silico modeling (e.g., molecular docking) to predict interactions with neuronal ion channels.

Q. What experimental strategies resolve contradictions in reported physicochemical properties of this compound across studies?

  • Methodological Answer : Discrepancies in melting points or solubility often arise from impurities or polymorphic forms. To resolve:

  • Recrystallization : Purify using gradient solvent systems (e.g., ethanol/water) and characterize via differential scanning calorimetry (DSC) .
  • Collaborative trials : Reproduce synthesis and analysis under standardized conditions (e.g., ICH guidelines) .
  • Meta-analysis : Compare data across peer-reviewed studies and databases (e.g., PubChem, Reaxys) to identify outliers .

Q. What in vitro and in vivo models are appropriate for evaluating the antioxidant or pro-oxidant effects of this compound?

  • Methodological Answer :

  • In vitro : Use fluorescent probes like 3’-(p-Hydroxyphenyl) fluorescein (HPF) to detect hydroxyl radicals in cell-free systems. For cellular models, employ SH-SY5Y neurons pretreated with H₂O₂ to assess ROS scavenging .
  • In vivo : Utilize rodent models of oxidative stress (e.g., kainic acid-induced seizures). Measure biomarkers like glutathione peroxidase (GPx) and malondialdehyde (MDA) in brain homogenates . Dose-response studies should adhere to OECD guidelines for neurotoxicity testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-Fluorophenoxy)phenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.